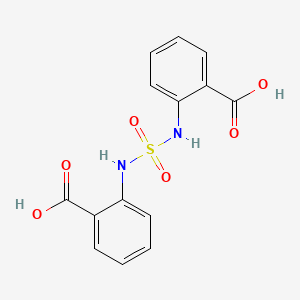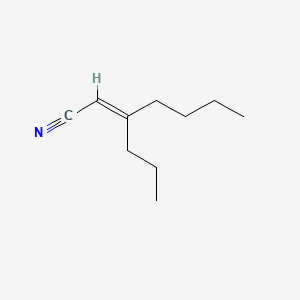
3-Propylhept-2-ene-1-nitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-プロピルヘプト-2-エン-1-ニトリルは、分子式がC10H17Nの有機化合物です。これは、第3位にプロピル置換基を持つヘプテン鎖にニトリル基(-CN)が結合していることを特徴としています。
準備方法
合成ルートと反応条件
3-プロピルヘプト-2-エン-1-ニトリルの合成は、一般的に適切なヘプテン誘導体とニトリル源との反応を伴います。一般的な方法の1つは、触媒の存在下でシアン化水素(HCN)を用いて3-プロピルヘプト-2-エンをヒドロシアン化することです。反応条件は、通常、最適な収率と選択性を確保するために、適度な温度と圧力を含みます。
工業生産方法
3-プロピルヘプト-2-エン-1-ニトリルの工業生産には、一貫した反応条件と高いスループットを維持するために、連続フロー反応器を使用する場合があります。パラジウムまたはニッケル錯体などの触媒は、しばしばヒドロシアン化プロセスを促進するために使用されます。生成物は、次に蒸留または再結晶によって精製され、目的の純度が達成されます。
化学反応の分析
反応の種類
3-プロピルヘプト-2-エン-1-ニトリルは、次のものを含む様々な化学反応を起こす可能性があります。
酸化: ニトリル基は酸化されてカルボン酸またはアミドを形成することができます。
還元: ニトリル基は、水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して、第一級アミンに還元することができます。
置換: ニトリル基は求核置換反応に関与し、異なる誘導体を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が一般的に使用されます。
還元: 水素化アルミニウムリチウム(LiAlH4)または炭素上のパラジウム(Pd/C)による触媒的水素化が、一般的な還元剤です。
置換: アミンやアルコールなどの求核剤は、穏やかな条件下でニトリル基と反応することができます。
主な生成物
酸化: カルボン酸またはアミド。
還元: 第一級アミン。
置換: 使用される求核剤に応じて、様々なニトリル誘導体。
科学研究の用途
3-プロピルヘプト-2-エン-1-ニトリルは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 生物学的に活性な化合物の合成における前駆体として役立ちます。
医学: 医薬品の開発における潜在的な用途、および医薬品の構成要素として調査されています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
3-Propylhept-2-ene-1-nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
3-プロピルヘプト-2-エン-1-ニトリルの作用機序は、特定の分子標的との相互作用を伴います。ニトリル基は、水素結合を形成したり、金属イオンと配位したりして、様々な生化学経路に影響を与えます。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
2-ヘプテンニトリル: 構造は似ていますが、プロピル置換基がありません。
3-プロピルヘプタンニトリル: 3-プロピルヘプト-2-エン-1-ニトリルの飽和アナログ。
3-プロピルヘキサ-2-エン-1-ニトリル: 炭素鎖が短い類似の構造。
独自性
3-プロピルヘプト-2-エン-1-ニトリルは、ヘプテン鎖にニトリル基とプロピル置換基の両方があるなどの、特定の構造的特徴によりユニークです。
類似化合物との比較
Similar Compounds
2-Heptenenitrile: Similar structure but lacks the propyl substituent.
3-Propylheptanenitrile: Saturated analog of 3-Propylhept-2-ene-1-nitrile.
3-Propylhex-2-ene-1-nitrile: Similar structure with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a nitrile group and a propyl substituent on the heptene chain
特性
CAS番号 |
84681-83-4 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
(E)-3-propylhept-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-3-5-7-10(6-4-2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |
InChIキー |
VXIGNRZQXAHCMN-CSKARUKUSA-N |
異性体SMILES |
CCCC/C(=C/C#N)/CCC |
正規SMILES |
CCCCC(=CC#N)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


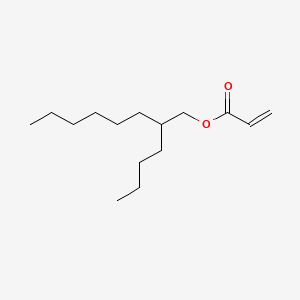

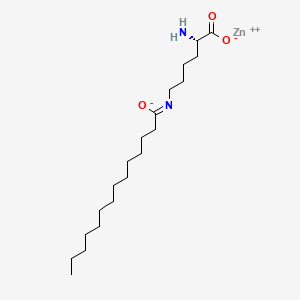
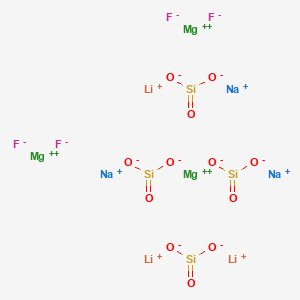
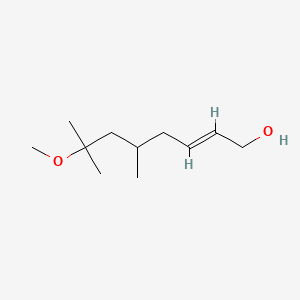
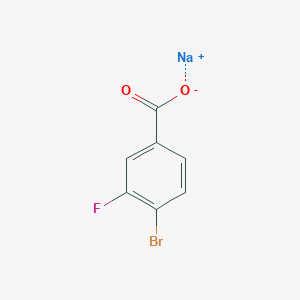
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

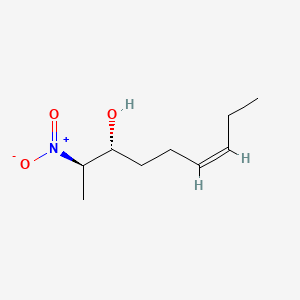
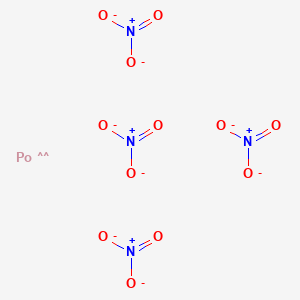

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
